molecular formula C18H16FN3O4S2 B12204770 N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B12204770
M. Wt: 421.5 g/mol
InChI Key: ULYZIRMLLXLBLA-UHFFFAOYSA-N
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Description

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a sulfonyl group, and a methoxyphenyl acetamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the sulfonyl group and the methoxyphenyl acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, fluorobenzyl chloride, and methoxyphenyl acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. The presence of the thiadiazole ring and sulfonyl group imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16FN3O4S2/c1-26-15-8-4-12(5-9-15)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-2-6-14(19)7-3-13/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

ULYZIRMLLXLBLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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